

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

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Compound of Interest		
Compound Name:	Dibromochloroacetic acid	
Cat. No.:	B037062	Get Quote

This protocol is based on the principles of U.S. EPA Method 552.3, a widely used method for the determination of haloacetic acids in drinking water.[3][4][10] The method involves liquid-liquid microextraction of the acids, derivatization to form methyl esters, and subsequent analysis by GC-ECD.[10]

Quantitative Data Summary

Analyte	Method	Detection Limit (µg/L)	Recovery (%)	Matrix	Reference
Dibromochlor oacetic Acid	EPA Method 552.3	0.035	Not Specified	Drinking Water	[11]
Haloacetic Acids (HAA9)	GC/µECD (Agilent)	0.05 - 0.5	82.5 - 116.5	Reagent Water	[2]
Dibromoaceti c Acid	EPA Method 552.2	0.066	Not Specified	Drinking Water	[12][13]
Bromochloro acetic Acid	Standard Method 6251B	0.04	Not Specified	Water	[12]

Experimental Protocol: GC-ECD based on EPA Method 552.3



- 1. Sample Collection and Preservation:
- Collect samples in 250-mL or 40-mL amber glass bottles fitted with PTFE-lined caps.[14][15]
- Each bottle should contain a dechlorinating agent, typically 25 mg of ammonium chloride (NH₄Cl), to quench any residual chlorine.[14][15]
- Flush the tap for 3-5 minutes before collecting the sample. Fill the bottle to the neck, leaving minimal headspace.[14]
- Immediately after collection, chill the samples to ≤10°C. Samples must be stored at a temperature of >0°C to ≤6°C and protected from light.[14][15]
- The maximum holding time before extraction is 14 days.[14][15]
- 2. Liquid-Liquid Microextraction:
- Allow the sample to warm to room temperature.
- Transfer a 40 mL aliquot of the sample to a 60-mL vial.
- Adjust the pH of the sample to <0.5 by adding approximately 2 mL of concentrated sulfuric acid (H₂SO₄).
- Add 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 1,2,3-trichloropropane).[10]
- Cap the vial and shake vigorously for 2 minutes to extract the haloacetic acids into the organic phase.[13]
- Allow the phases to separate for at least 2 minutes.[13]
- 3. Derivatization (Esterification):
- Carefully transfer approximately 3 mL of the upper MTBE layer to a 4-mL vial.
- Add 1 mL of acidic methanol (10% sulfuric acid in methanol) to the MTBE extract.[10][13]



- Cap the vial tightly and heat the mixture at 50°C for 2 hours.[10][13]
- After the vial has cooled to room temperature, add approximately 7 mL of a saturated aqueous solution of sodium sulfate (Na₂SO₄).
- Shake the vial for 2 minutes to partition the methylated esters back into the MTBE phase.
- 4. Sample Neutralization and Analysis:
- Transfer the upper MTBE layer to a 2-mL autosampler vial containing approximately 100 mg of anhydrous sodium sulfate to remove any residual water.
- Add 1 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Shake well.[10]
- The upper MTBE layer is now ready for injection into the GC-ECD.
- 5. GC-ECD Instrument Conditions:
- GC System: Shimadzu GC-2030 or equivalent with a micro-Electron Capture Detector (μECD).[3]
- Column: Rtx-1701 (30m x 0.25mm x 0.25mm) or equivalent.[3]
- Carrier Gas: Helium or Hydrogen at a constant pressure/flow.[3]
- Injector Temperature: 210°C.[3]
- Detector Temperature: 290°C.[3]
- Oven Temperature Program: Initial 35°C for 10 min, ramp at 3°C/min to 65°C, then ramp at 10°C/min to 85°C, then ramp at 20°C/min to 205°C and hold for 5 min.[3]





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Workflow for GC-ECD analysis of **Dibromochloroacetic Acid**.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a direct injection method for the analysis of haloacetic acids, which simplifies sample preparation and reduces analysis time compared to GC-based methods.[8][9] This approach leverages the high sensitivity and selectivity of tandem mass spectrometry.

Quantitative Data Summary

Analyte	Method	Detection Limit (µg/L)	Recovery (%)	Matrix	Reference
HAA9 (incl. DBCAA)	LC-MS/MS (Direct Injection)	0.003 - 0.04	Not Specified	Drinking Water	[8]
HAA9 (incl. DBCAA)	LC-MS/MS	<0.8	~102.7	Drinking Water	[9]
НАА7	UPLC- MS/MS (Direct Injection)	0.035 (for DCAA)	Not Specified	Drinking Water	[16]
НАА9	LC-MS/MS (Direct Injection)	<1.0 (LOQ)	Not Specified	Drinking Water	[17]

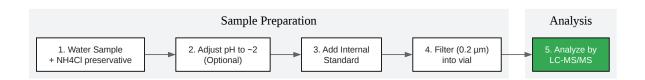


Experimental Protocol: LC-MS/MS Direct Injection

- 1. Sample Collection and Preservation:
- Sample collection is identical to the GC-ECD method. Collect in amber glass bottles containing ammonium chloride as a preservative.[8]
- Store samples at 4°C and protect from light until analysis.[8]
- 2. Sample Preparation:
- For direct injection methods, sample preparation is minimal.
- Allow the sample to warm to room temperature.
- If necessary, adjust the sample pH to 2 ± 0.5 with sulfuric acid.
- Add an internal standard solution (e.g., Chloroacetic acid-2-13C) to the sample vial.[8]
- The sample can be filtered through a 0.2 μm syringe filter directly into an autosampler vial if particulates are present, although some methods report direct injection without filtration is possible.[7][8]
- 3. LC-MS/MS Instrument Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.[8]
- MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[8]
- Column: Agilent InfinityLab Poroshell 120 HPH-C18 (or similar reverse-phase column).[7][8]
- Mobile Phase A: Water with 0.1% formic acid.[7]
- Mobile Phase B: Methanol with 0.1% formic acid.[7]
- Flow Rate: 0.5 mL/min.[7]
- Injection Volume: 20 μL.[7]



- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification and qualification of
 Dibromochloroacetic Acid and other haloacetic acids.



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Workflow for LC-MS/MS analysis of **Dibromochloroacetic Acid**.

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